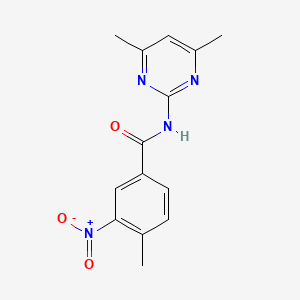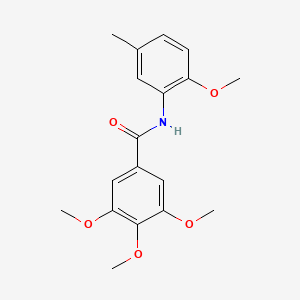![molecular formula C14H19NO4 B5765683 N-[4-(3-methylbutoxy)benzoyl]glycine](/img/structure/B5765683.png)
N-[4-(3-methylbutoxy)benzoyl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(3-methylbutoxy)benzoyl]glycine, also known as MBG, is a compound that has gained significant attention in the scientific community due to its potential therapeutic properties. MBG belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs), which are widely used to treat pain, fever, and inflammation. However, MBG has unique properties that differentiate it from other NSAIDs, making it a promising candidate for further research.
Mecanismo De Acción
N-[4-(3-methylbutoxy)benzoyl]glycine exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation, pain, and fever. N-[4-(3-methylbutoxy)benzoyl]glycine also inhibits the activity of lipoxygenase (LOX) enzymes, which are involved in the production of leukotrienes that contribute to inflammation. Additionally, N-[4-(3-methylbutoxy)benzoyl]glycine has been shown to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in inflammation and immune responses.
Biochemical and Physiological Effects
N-[4-(3-methylbutoxy)benzoyl]glycine has been shown to reduce inflammation and pain in animal models of arthritis, colitis, and neuropathic pain. It has also been shown to reduce fever in animal models of inflammation and infection. N-[4-(3-methylbutoxy)benzoyl]glycine has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects. Additionally, N-[4-(3-methylbutoxy)benzoyl]glycine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(3-methylbutoxy)benzoyl]glycine in lab experiments is its specificity for COX and LOX enzymes, which allows for the targeted inhibition of inflammation and pain. N-[4-(3-methylbutoxy)benzoyl]glycine has also been shown to have fewer side effects than other NSAIDs, such as gastrointestinal bleeding and renal toxicity. However, one limitation of using N-[4-(3-methylbutoxy)benzoyl]glycine in lab experiments is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on N-[4-(3-methylbutoxy)benzoyl]glycine. One direction is to investigate its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in treating cancer, as it has been shown to have anti-tumor effects in animal models. Additionally, further studies are needed to understand the mechanisms underlying N-[4-(3-methylbutoxy)benzoyl]glycine's anti-inflammatory and analgesic effects, as well as its potential side effects and toxicity.
Métodos De Síntesis
N-[4-(3-methylbutoxy)benzoyl]glycine can be synthesized using various methods, including the reaction of 3-methylbutyl-4-hydroxybenzoate with glycine in the presence of a catalyst. Another method involves the reaction of 4-chlorobenzoyl chloride with glycine ethyl ester followed by the addition of 3-methylbutanol. These methods result in the formation of N-[4-(3-methylbutoxy)benzoyl]glycine, which can be purified using chromatography techniques.
Aplicaciones Científicas De Investigación
N-[4-(3-methylbutoxy)benzoyl]glycine has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. N-[4-(3-methylbutoxy)benzoyl]glycine has also been investigated for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
2-[[4-(3-methylbutoxy)benzoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-10(2)7-8-19-12-5-3-11(4-6-12)14(18)15-9-13(16)17/h3-6,10H,7-9H2,1-2H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLNIDACGLPVHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(3-methylbutoxy)phenyl]carbonyl}glycine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-butyl-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5765603.png)



![3-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5765631.png)
![N-(2-{2-[1-(2,5-dimethylphenyl)ethylidene]hydrazino}-2-oxoethyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5765638.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide](/img/structure/B5765662.png)

![N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5765668.png)
![2'-{[(3,4-dimethylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5765672.png)



![2-methoxy-4-{2-[(2-phenylcyclopropyl)carbonyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5765692.png)